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Compound of Interest

Compound Name: alpha-Lactose

Cat. No.: B080435 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of the crystal structure of excipients like alpha-lactose monohydrate is

paramount for controlling drug product performance. This technical guide delves into the

crystallographic properties of alpha-lactose monohydrate, providing a detailed overview of its

crystal system and space group, supported by quantitative data and experimental

methodologies.

Alpha-lactose monohydrate (C₁₂H₂₂O₁₁·H₂O) is a disaccharide widely used in the

pharmaceutical industry as a filler and binder in solid dosage forms. Its physical and chemical

properties, which are intrinsically linked to its crystal structure, influence manufacturing

processes and the stability and bioavailability of the final drug product.

Crystal System and Space Group
The crystalline form of alpha-lactose monohydrate belongs to the monoclinic crystal system.[1]

[2] This system is characterized by three unequal crystallographic axes, with one axis

perpendicular to the other two, which are not perpendicular to each other.

The space group of alpha-lactose monohydrate has been determined to be P2₁ (Hermann-

Mauguin symbol: P 1 2₁ 1).[1][2] This designation indicates a primitive (P) unit cell with a two-

fold screw axis (2₁) parallel to the b-axis. The space group number for P2₁ is 4.[1] The non-

centrosymmetric nature of this space group is consistent with the fact that lactose is an

optically active molecule.
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Crystallographic Data
The unit cell parameters of alpha-lactose monohydrate have been determined by X-ray

diffraction studies. The following table summarizes the key crystallographic data from two

independent studies.

Parameter Value (Smith et al., 2005)[1]
Value (Beevers and
Hansen, 1971)[2]

Crystal System Monoclinic Monoclinic

Space Group P2₁ P2₁

a (Å) 7.789(2) 7.815

b (Å) 21.685(6) 21.567

c (Å) 4.823(1) 4.844

α (°) 90 90

β (°) 109.68(1) 106.2

γ (°) 90 90

Volume (Å³) 767.5(3) 784.8

Z 2 2

Temperature 150 K Not specified

Note: 'a', 'b', and 'c' are the lengths of the unit cell edges, and 'α', 'β', and 'γ' are the angles

between them. Z is the number of formula units per unit cell.

Experimental Protocols
The determination of the crystal structure of alpha-lactose monohydrate is primarily achieved

through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise

measurement of the electron density distribution within a crystal, from which the arrangement

of atoms can be deduced.
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A typical experimental workflow for determining the crystal structure of a small molecule like

alpha-lactose monohydrate involves the following steps:

Crystal Growth: High-quality single crystals of alpha-lactose monohydrate are grown from a

supersaturated aqueous solution by slow evaporation or controlled cooling. The quality of the

crystal is crucial for obtaining high-resolution diffraction data.

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer. A

monochromatic X-ray beam is directed at the crystal, which is rotated to expose different

crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities

and positions are recorded. Data is often collected at low temperatures (e.g., 150 K) to

minimize thermal vibrations of the atoms and improve the quality of the diffraction data.[1]

Data Processing: The raw diffraction data is processed to correct for various experimental

factors. The unit cell parameters and the space group are determined from the symmetry

and systematic absences in the diffraction pattern.

Structure Solution: The processed data is used to solve the crystal structure. For small

molecules, direct methods or Patterson methods are commonly employed to determine the

initial positions of the atoms.[2]

Structure Refinement: The initial atomic model is refined using least-squares methods to

achieve the best possible fit between the calculated and observed diffraction data. This

process yields the final, highly accurate atomic coordinates, bond lengths, and bond angles.

Logical Relationship of Crystallographic Data
The following diagram illustrates the hierarchical relationship between the key crystallographic

parameters of alpha-lactose monohydrate.
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Caption: Relationship between crystal system, space group, and lattice parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b080435#alpha-lactose-monohydrate-crystal-system-
and-space-group]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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